2-Deoxy-D-ribose 1,3,4-Triacetate

Vue d'ensemble

Description

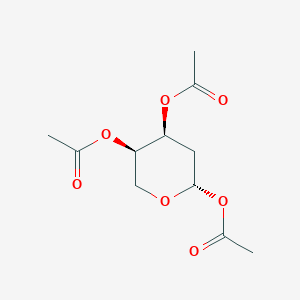

2-Deoxy-D-ribose 1,3,4-Triacetate is a derivative of 2-deoxy-D-ribose, a monosaccharide that plays a crucial role in the structure of DNA. This compound is characterized by the presence of three acetyl groups attached to the ribose molecule, which enhances its stability and solubility in organic solvents . The molecular formula of this compound is C11H16O7, and it has a molecular weight of 260.24 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-D-ribose 1,3,4-Triacetate typically involves the acetylation of 2-deoxy-D-ribose. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at room temperature and yields the triacetate derivative after purification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yield and purity. The compound is often produced under Good Manufacturing Practice (GMP) conditions to meet the quality standards required for pharmaceutical and biochemical applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Deoxy-D-ribose 1,3,4-Triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of deacetylated ribose .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2dDR serves as a versatile building block in the synthesis of nucleoside analogs and other complex molecules. Its acetylated form allows for easier manipulation in synthetic pathways compared to its non-acetylated counterparts. The compound is typically synthesized through the acetylation of 2-deoxy-D-ribose using acetic anhydride in the presence of a catalyst like pyridine, yielding high purity suitable for research applications.

Biological Research

Angiogenesis Studies

One of the most significant applications of 2dDR is in angiogenesis research. Studies have shown that 2dDR promotes the proliferation, migration, and tube formation of human aortic endothelial cells (HAECs) in a dose-dependent manner. In vitro assays demonstrated that treatment with 100 μM of 2dDR nearly doubled cell numbers over seven days compared to controls . This ability to stimulate angiogenesis makes 2dDR a potential therapeutic agent for conditions requiring enhanced blood vessel formation, such as ischemic diseases.

Oxidative Stress Regulation

Research indicates that 2dDR interacts with glutathione metabolism, inhibiting its synthesis while increasing its efflux from cells. This action leads to elevated oxidative stress levels, which can induce apoptosis in various cell types, including pancreatic β-cells. Such findings highlight its potential role in studies related to oxidative stress and cellular apoptosis mechanisms .

Medical Applications

Wound Healing

Recent studies have explored the incorporation of 2dDR into cotton dressings to enhance wound healing. In diabetic rat models, dressings loaded with 2dDR significantly stimulated angiogenesis and metabolic activity of fibroblasts without cytotoxic effects. Approximately 90% of 2dDR was released from the dressings within five days, demonstrating its effectiveness as a sustained-release therapeutic agent for promoting wound healing .

Mécanisme D'action

The mechanism of action of 2-Deoxy-D-ribose 1,3,4-Triacetate involves its interaction with cellular enzymes and pathways. The compound can inhibit the synthesis of glutathione, leading to increased oxidative stress and apoptosis in certain cell types. This mechanism is particularly relevant in the context of its potential anticancer properties .

Molecular Targets and Pathways:

Glutathione Synthesis: Inhibition of glutathione synthesis is a key pathway affected by this compound.

Oxidative Stress: The compound induces oxidative stress by increasing the efflux of glutathione, leading to cell death in susceptible cells.

Comparaison Avec Des Composés Similaires

2-Deoxy-D-ribose 1,3,4-Triacetate can be compared with other similar compounds such as:

2-Deoxy-D-ribose: The parent compound without acetyl groups, which is less stable and less soluble in organic solvents.

2-Deoxy-D-glucose: A similar deoxy sugar used in various biochemical applications.

2-Deoxy-2-fluoro-D-glucose: A fluorinated analog used in medical imaging and cancer research.

Uniqueness: The presence of three acetyl groups in this compound enhances its stability and solubility, making it more suitable for certain applications compared to its non-acetylated counterparts .

Activité Biologique

2-Deoxy-D-ribose 1,3,4-triacetate (2dDR) is a derivative of 2-deoxy-D-ribose, a crucial monosaccharide in the structure of DNA. The addition of three acetyl groups enhances its stability and solubility, making it a valuable compound in biochemical research. This article explores the biological activity of 2dDR, focusing on its mechanisms of action, cellular effects, and potential applications in various fields.

The biological activity of 2dDR primarily involves its interaction with endothelial cells and its role in angiogenesis. The compound promotes:

- Proliferation : Enhances the growth of human aortic endothelial cells (HAECs) in a dose-dependent manner.

- Migration : Facilitates the movement of these cells, critical for new blood vessel formation.

- Tube Formation : Stimulates the formation of capillary-like structures by HAECs.

These actions are mediated through biochemical pathways that include the oxidation of deoxyribose to deoxyribonate and subsequent metabolic conversions leading to acetyl-CoA production.

2dDR exhibits several biochemical properties that contribute to its biological activity:

- Interaction with Glutathione : The compound inhibits glutathione synthesis and increases its efflux from cells, leading to elevated oxidative stress. This mechanism is significant in cellular apoptosis and stress responses .

- Oxidative Stress Induction : By depleting intracellular glutathione levels, 2dDR can induce apoptosis in various cell types, including pancreatic β-cells. This effect is mediated through increased reactive oxygen species (ROS) levels and cytotoxicity .

Study on Pancreatic β-Cells

A study investigated the effects of 2dDR on rat insulinoma cells (RINm5F). It was found that treatment with 2dDR resulted in:

- Decreased Cystine Uptake : The compound reduced intracellular l-[14C]cystine uptake, which is critical for glutathione synthesis.

- Increased Apoptosis : There was a significant increase in ROS levels and cell death in a dose-dependent manner. The introduction of N-acetyl cysteine (NAC) mitigated these effects, highlighting the role of oxidative stress in 2dDR-induced cytotoxicity .

Study on Human Fibroblasts

Another investigation focused on normal human fibroblasts exposed to 2dDR. Key findings included:

- Apoptosis Induction : The compound caused cytoplasmic shrinkage and chromatin condensation indicative of apoptosis.

- Disruption of Cytoskeletal Integrity : It led to actin filament network disruption while increasing the expression of integrins and cell adhesion molecules .

Summary of Biological Activities

| Biological Activity | Mechanism | Impact on Cells |

|---|---|---|

| Proliferation | Promotes growth of HAECs | Increased cell numbers |

| Migration | Enhances movement of endothelial cells | Facilitates angiogenesis |

| Tube Formation | Stimulates capillary-like structure formation | Critical for new blood vessel development |

| Apoptosis Induction | Inhibits glutathione synthesis | Cell death via oxidative stress |

Pharmacokinetics

This compound is soluble in organic solvents like chloroform and toluene, which aids its application in biochemical assays. Its stability during storage allows for extended use in research settings.

Propriétés

IUPAC Name |

[(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXJTSGHFMVUCG-AXFHLTTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431878 | |

| Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4258-01-9 | |

| Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.